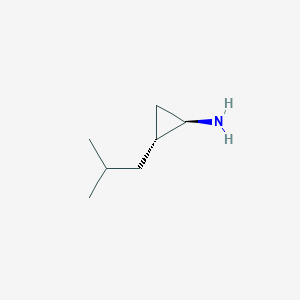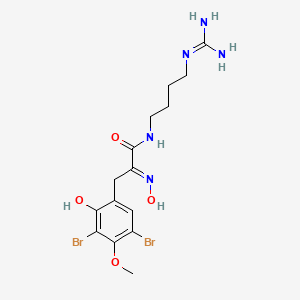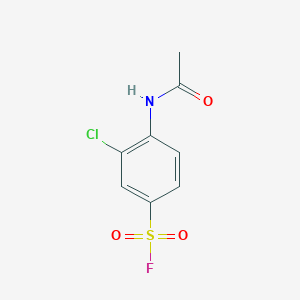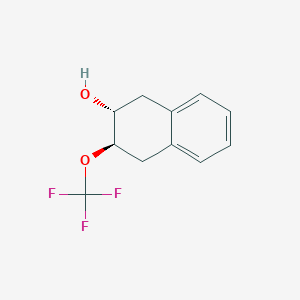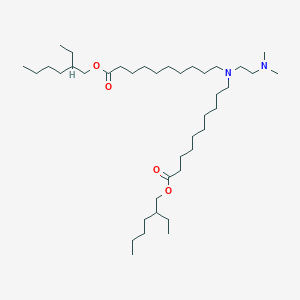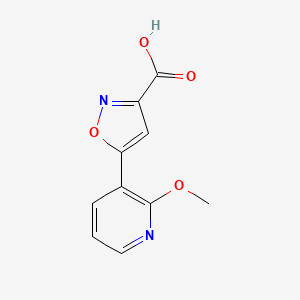
5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol . This compound is characterized by the presence of an isoxazole ring fused with a pyridine ring, which is further substituted with a methoxy group. It is primarily used in research settings and is not intended for human use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed . These methods often employ eco-friendly reagents and conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of 5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid may involve bulk custom synthesis. This process typically includes the procurement of raw materials, followed by a series of chemical reactions under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
Sulfamethoxazole: An antibiotic that contains an isoxazole ring and is used to treat bacterial infections.
Muscimol: A psychoactive compound that acts as a GABAA receptor agonist.
Ibotenic Acid: A neurotoxin that acts as an agonist of glutamate receptors.
Parecoxib: A COX-2 inhibitor used as an anti-inflammatory agent.
Leflunomide: An immunosuppressant used in the treatment of rheumatoid arthritis.
Uniqueness
5-(2-Methoxypyridin-3-yl)isoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other isoxazole derivatives, this compound features a methoxy group on the pyridine ring, which can influence its reactivity and interaction with biological targets .
特性
分子式 |
C10H8N2O4 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC名 |
5-(2-methoxypyridin-3-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-15-9-6(3-2-4-11-9)8-5-7(10(13)14)12-16-8/h2-5H,1H3,(H,13,14) |
InChIキー |
OCCNFVYYLNINMS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=N1)C2=CC(=NO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13352208.png)

![[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol](/img/structure/B13352228.png)
![6-Fluoro-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13352230.png)
![2-((1R,5S,6S)-6-Cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B13352235.png)
